7-methyl-decahydro-1,7-naphthyridine dihydrochloride, Mixture of diastereomers
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Overview
Description
7-methyl-decahydro-1,7-naphthyridine dihydrochloride, a mixture of diastereomers, is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of two nitrogen atoms in the fused ring system makes it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-decahydro-1,7-naphthyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated naphthyridines . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
7-methyl-decahydro-1,7-naphthyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the nitrogen atoms to form amines.
Substitution: Halogenation or alkylation at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the naphthyridine ring, enhancing its chemical diversity.
Scientific Research Applications
7-methyl-decahydro-1,7-naphthyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-decahydro-1,7-naphthyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,5-naphthyridine: Another naphthyridine derivative with similar biological activities.
1,6-naphthyridine: Known for its anticancer and antimicrobial properties.
1,8-naphthyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
7-methyl-decahydro-1,7-naphthyridine dihydrochloride stands out due to its unique diastereomeric mixture, which can exhibit distinct biological activities compared to its pure isomers. This compound’s versatility in undergoing various chemical reactions and its broad range of applications make it a valuable asset in scientific research.
Properties
CAS No. |
2770368-59-5 |
---|---|
Molecular Formula |
C9H20Cl2N2 |
Molecular Weight |
227.2 |
Purity |
95 |
Origin of Product |
United States |
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